molecular formula C13H13ClN2O2S B11836402 Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate

Katalognummer: B11836402
Molekulargewicht: 296.77 g/mol
InChI-Schlüssel: RRGDGUJBTNWKBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate typically involves the reaction of 4-chloroaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate is unique due to its specific substitution pattern and potential biological activities. Its combination of a thiazole ring with a 4-chlorophenyl group and an ethyl ester moiety distinguishes it from other thiazole derivatives .

Eigenschaften

Molekularformel

C13H13ClN2O2S

Molekulargewicht

296.77 g/mol

IUPAC-Name

ethyl 2-[2-(4-chloroanilino)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-15-13(19-11)16-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16)

InChI-Schlüssel

RRGDGUJBTNWKBX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CN=C(S1)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.